Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride
Overview
Description
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrrole and various carboxylic acid derivatives through cyclization and functionalization processes.
Antitumor Properties
Recent studies have highlighted the antitumor potential of derivatives of pyrrolo[2,3-c]pyridine. For instance, a study evaluated multiple compounds against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The most promising derivative exhibited IC50 values of:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 0.82 ± 0.08 |
HepG2 | 1.00 ± 0.11 |
MCF-7 | 0.93 ± 0.28 |
PC-3 | 0.92 ± 0.17 |
Additionally, this compound showed selective inhibition against c-Met kinase with an IC50 value of 0.506 μM, indicating its potential as a targeted therapy for cancers associated with c-Met overexpression .
The mechanism by which ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate induces apoptosis in cancer cells includes:
- Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase.
- Induction of Apoptosis : It promotes apoptosis in A549 cells through mitochondrial pathways.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-c]pyridine scaffold can enhance biological activity. For example:
- Substituents on the Phenyl Ring : The presence of electron-donating groups on the phenyl ring significantly increases cytotoxicity.
- Hydrazone Moiety : Compounds bearing hydrazone linkages demonstrated superior activity against c-Met compared to their non-hydrazone counterparts .
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[2,3-c]pyridine derivatives as potential c-Met inhibitors:
- Compound Selection : Two compounds (7c and 17e) were selected for detailed evaluation.
- In Vitro Testing : These compounds were tested against various kinases including Flt-3 and VEGFR-2.
- Results : Compound 7c exhibited excellent selectivity for c-Met with significant cytotoxic effects on cancer cell lines .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8;/h5,11-12H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWSJJLGUEHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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